
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with three methyl groups and a methylene group attached, along with an acetic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol can be achieved through various organic synthesis techniques. One common method involves the alkylation of a cyclohexane derivative with appropriate reagents to introduce the methyl and methylene groups. The acetic acid functional group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes may include the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3,5-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
2-Methylidenecyclohexanol: A cyclohexane derivative with a methylene and hydroxyl group.
Uniqueness
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is unique due to its combination of functional groups and ring structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89441-66-7 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7-5-8(2)9(3)10(4,11)6-7;1-2(3)4/h7-8,11H,3,5-6H2,1-2,4H3;1H3,(H,3,4) |
Clave InChI |
WQJOTBJFPTWQIC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=C)C(C1)(C)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


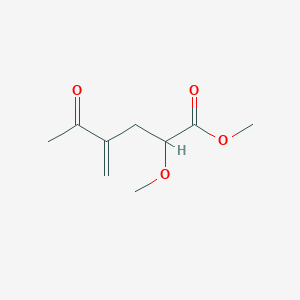

![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
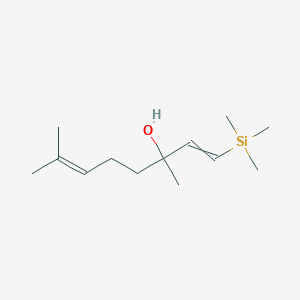
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
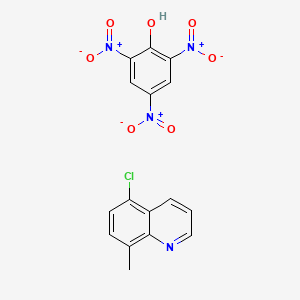
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
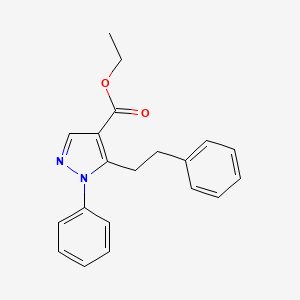

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
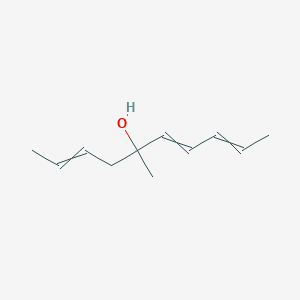
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
